molecular formula C9H9ClN2O2 B1383466 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride CAS No. 1803608-72-1

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride

Cat. No.: B1383466
CAS No.: 1803608-72-1
M. Wt: 212.63 g/mol
InChI Key: COKBHDGNBYGQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification within Heterocyclic Chemistry

This compound belongs to the pyrrolopyridine family of heterocyclic compounds, specifically classified as a 1H-pyrrolo[2,3-c]pyridine derivative. Heterocyclic compounds are characterized as cyclic structures containing atoms of more than one element in their ring system, typically carbon combined with nitrogen, oxygen, or sulfur. The pyrrolopyridine system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, creating a bicyclic aromatic structure that maintains the aromatic character of both constituent rings.

The compound falls under the broader category of azaindoles, an alternative nomenclature for pyrrolopyridines that emphasizes their structural relationship to indole systems. Within the systematic classification of heterocyclic compounds with two rings, pyrrolopyridines occupy a significant position due to their unique electronic properties and potential for biological activity. The specific 2,3-c isomer designation indicates the positions at which the pyrrole and pyridine rings are fused, distinguishing it from other possible pyrrolopyridine isomers.

The aromatic nature of the pyrrolopyridine core system derives from the presence of six π electrons distributed across the bicyclic framework, satisfying Hückel's rule for aromaticity. In the pyrrole component, each of the four sp²-hybridized carbons contributes one π electron, while the sp²-hybridized nitrogen atom contributes two electrons from its lone pair occupying a p orbital. The pyridine portion contributes additional π electrons through its conjugated system, creating a stable aromatic structure that influences the compound's chemical reactivity and biological properties.

Classification Parameter Details
Primary Classification Heterocyclic Compound
Secondary Classification Pyrrolopyridine Derivative
Tertiary Classification 1H-pyrrolo[2,3-c]pyridine System
Alternative Nomenclature 6-azaindole Derivative
Ring System Type Bicyclic Aromatic
Heteroatoms Present Nitrogen (2 atoms)

Historical Context of Pyrrolopyridine Research

The historical development of pyrrolopyridine chemistry traces back to fundamental research in heterocyclic synthesis conducted throughout the twentieth century. Early investigations into pyrrolopyridine systems were documented in systematic studies of possible intermediates, with significant contributions appearing in organic chemistry literature as early as 1961. These foundational works established the synthetic methodologies necessary for constructing the bicyclic pyrrolopyridine framework and laid the groundwork for subsequent investigations into their chemical properties and potential applications.

The evolution of pyrrolopyridine research gained momentum with the recognition of their structural similarity to naturally occurring alkaloids and their potential for biological activity. Researchers identified that the pyrrolopyridine scaffold occurs in polyheterocyclic compounds of natural origin, most notably in alkaloids such as camptotheca, which demonstrated significant biological activities including topoisomerase inhibition and anticancer properties. This discovery sparked increased interest in synthetic pyrrolopyridine derivatives as potential pharmaceutical intermediates and bioactive compounds.

Modern synthetic approaches to pyrrolopyridine construction have benefited from advances in cyclocondensation reactions and multi-component synthetic strategies. Contemporary research has established efficient methods for synthesizing substituted pyrrolopyridine derivatives through reactions involving 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds under acidic conditions. These methodological advances have enabled the systematic exploration of structure-activity relationships within the pyrrolopyridine family and facilitated the development of novel derivatives with enhanced properties.

The recognition of pyrrolopyridines as privileged scaffolds in medicinal chemistry has driven significant research investments in recent decades. Multiple research groups have focused on developing pyrrolopyridine-based inhibitors for various biological targets, including lysine specific demethylase 1, Janus kinase 1, and various other enzymatic systems. This concentrated research effort has established pyrrolopyridines as important structural motifs in contemporary drug discovery programs and has contributed to a deeper understanding of their chemical behavior and biological potential.

Significance in Chemical and Biological Studies

The significance of this compound in chemical and biological studies stems from its unique structural features and versatile reactivity profile. As a representative member of the pyrrolopyridine family, this compound serves as a valuable research tool for investigating the fundamental properties of bicyclic nitrogen-containing heterocycles. The presence of both the pyrrolopyridine core and the acetic acid side chain provides multiple sites for chemical modification and functionalization, making it an attractive building block for synthetic organic chemistry applications.

In biological research contexts, pyrrolopyridine derivatives have demonstrated remarkable potential as inhibitors of various enzymatic targets. Recent investigations have identified pyrrolo[2,3-c]pyridines as a new class of highly potent and reversible lysine specific demethylase 1 inhibitors, with some derivatives achieving inhibitory concentrations in the low nanomolar range. These findings highlight the biological relevance of the pyrrolopyridine scaffold and suggest that this compound may serve as a valuable starting point for developing novel bioactive compounds.

The compound's carboxylic acid functionality provides opportunities for further derivatization through standard organic chemistry transformations. The acetic acid moiety can undergo esterification, amidation, or other modifications to generate libraries of related compounds for biological screening and structure-activity relationship studies. This structural flexibility has made similar pyrrolopyridine derivatives attractive targets for medicinal chemistry programs focused on developing selective enzyme inhibitors and therapeutic agents.

Research applications of this compound extend beyond traditional synthetic chemistry to include studies of molecular recognition, protein-ligand interactions, and cellular biology. The compound's potential for forming hydrogen bonds through its carboxylic acid group, combined with the aromatic interactions possible through its pyrrolopyridine core, creates opportunities for specific binding interactions with biological macromolecules. These properties make it a valuable probe compound for investigating biological systems and understanding the molecular basis of drug action.

Research Application Significance Potential Impact
Synthetic Chemistry Building block for complex molecules Enhanced synthetic methodologies
Medicinal Chemistry Lead compound for drug development Novel therapeutic agents
Chemical Biology Molecular probe for biological studies Improved understanding of biological systems
Enzymology Potential enzyme inhibitor Selective biochemical tools
Structure-Activity Studies Reference compound for optimization Rational drug design strategies

Structural Relationship to Other Pyrrolopyridine Isomers

The structural relationship between this compound and other pyrrolopyridine isomers provides important insights into the diversity and potential of this heterocyclic family. Pyrrolopyridines exist in six distinct isomeric forms, each characterized by different fusion patterns between the pyrrole and pyridine rings. The 2,3-c isomer represents one specific arrangement where the pyrrole ring is fused to the pyridine ring at the 2,3-positions, creating a unique electronic environment and spatial arrangement of functional groups.

Comparative analysis with other pyrrolopyridine isomers reveals significant differences in chemical reactivity and biological activity profiles. For instance, pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their antiviral and anticancer properties, with some compounds demonstrating potent inhibitory activity against human immunodeficiency virus integrase and various cancer cell lines. These differences highlight the importance of the specific fusion pattern in determining biological activity and suggest that each isomeric form may offer unique advantages for particular applications.

The electronic distribution within the 2,3-c isomer differs markedly from other pyrrolopyridine isomers due to the specific positioning of nitrogen atoms and the resulting conjugation patterns. This electronic structure influences the compound's reactivity toward electrophilic and nucleophilic substitution reactions, as well as its ability to participate in metal coordination and hydrogen bonding interactions. Understanding these electronic differences is crucial for predicting the behavior of this compound in various chemical and biological contexts.

Related compounds within the pyrrolopyridine family include 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine, which shares the same core structure but possesses an ethanamine side chain instead of the acetic acid moiety. This structural similarity allows for direct comparison of the effects of different functional groups on the biological and chemical properties of pyrrolopyridine derivatives. Such comparisons provide valuable structure-activity relationship data that inform the design of new compounds with optimized properties.

The relationship to other bicyclic heterocycles extends beyond the pyrrolopyridine family to include related systems such as indolizines, quinolizidines, and other nitrogen-containing bicycles. These structural relationships provide a broader context for understanding the unique properties of the pyrrolopyridine scaffold and suggest potential synthetic strategies for accessing novel derivatives through established heterocyclic chemistry methodologies.

Pyrrolopyridine Isomer Fusion Pattern Key Characteristics Research Applications
Pyrrolo[2,3-c]pyridine 2,3-c fusion Subject compound class Enzyme inhibitors, synthetic building blocks
Pyrrolo[3,4-c]pyridine 3,4-c fusion Antiviral and anticancer activity Drug development, biological probes
Pyrrolo[2,3-b]pyridine 2,3-b fusion Alternative electronic properties Synthetic intermediates
Pyrrolo[3,2-c]pyridine 3,2-c fusion Distinct reactivity profile Specialized applications
Pyrrolo[2,3-d]pyridine 2,3-d fusion Different substitution patterns Synthetic chemistry
Pyrrolo[3,2-b]pyridine 3,2-b fusion Unique biological profile Medicinal chemistry

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c12-9(13)3-6-4-11-8-5-10-2-1-7(6)8;/h1-2,4-5,11H,3H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKBHDGNBYGQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-72-1
Record name 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Method Overview:

This approach involves a cyclo condensation reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives (compounds 3a-c) and active methylene compounds (acetylacetone, ethyl cyanoacetate, malononitrile). The reaction is performed in acetic acid with catalytic hydrochloric acid under reflux conditions.

Reaction Scheme:

3a-c + Reagents (acetylacetone, ethyl cyanoacetate, malononitrile)
→ Reflux in acetic acid + HCl catalyst
→ Cyclization to form pyrrolo[2,3-b]pyridine derivatives (4a-c, 5a-c, 6a-c)

Reaction Conditions:

  • Solvent: Acetic acid (10 mL)
  • Catalyst: Hydrochloric acid (5 drops)
  • Temperature: Reflux (~80°C)
  • Duration: 4 hours

Key Features:

  • The reaction proceeds via nucleophilic attack and cyclization, forming fused heterocyclic systems.
  • Purification is achieved through silica gel column chromatography.

Spectroscopic Data & Structural Confirmation:

Spectroscopic Parameter Compound 4a-c Compound 5a-c Compound 6a-c
IR (cm$$^{-1}$$) 3440 (NH$$_2$$), 1675 (C=O), 1595 (C=N), disappearance of nitrile band Similar to 4a-c with peaks at 3346, 1710, 2196 Peaks at 3432, 3117 (NH$$_2$$), 2361 (CN)
$$^{1}H$$ NMR (δ ppm) Singlet at 11.97 (NH$$_2$$), aromatic signals Singlet at 12 (NH$$_2$$), aromatic Similar patterns with NH signals
$$^{13}C$$ NMR (δ ppm) 159 (C=O), 153 (C=N) 171 (C=O), 114 (CN) Similar signals

Note: The disappearance of nitrile peaks confirms conversion to the heterocyclic framework.

Cross-Coupling via Suzuki Reaction

Method Overview:

The Suzuki coupling is employed to introduce aryl groups onto the heterocyclic core, facilitating the synthesis of substituted pyrrolo[2,3-b]pyridines.

Reaction Details:

  • Starting Material: 5-bromo-1H-pyrrolo[2,3-β]pyridine derivatives
  • Reagents: Phenylboronic acid (or other boronic acids), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate
  • Conditions: Reflux in a dioxane/water mixture (2.5:1) at approximately 80°C under nitrogen atmosphere
  • Outcome: Formation of aryl-substituted pyrrolo[2,3-b]pyridines

Reaction Scheme:

5-bromo-1H-pyrrolo[2,3-β]pyridine + PhB(OH)\(_2\)
→ Pd-catalyzed Suzuki coupling
→ Substituted pyrrolo[2,3-b]pyridine derivatives

Analytical Data:

Parameter Observation
IR Aromatic C-H, C=N, and C=O stretches consistent with heterocyclic frameworks
NMR Aromatic proton signals, NH$$_2$$ peaks, and characteristic heterocycle signals

Notes:

  • The reaction typically proceeds with high efficiency, providing a versatile route for functionalization.
  • The use of palladium catalysts and boronic acids offers broad substrate scope.

Functional Group Modification and Acidification

Method Overview:

Post-synthesis, the heterocyclic compounds undergo acidification with hydrochloric acid to yield the hydrochloride salt, specifically 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride .

Procedure:

  • The crude heterocyclic compound is dissolved in methanol.
  • Concentrated HCl (around 8 mL) is added, and the mixture is heated at 50°C for 30 minutes.
  • The mixture is then cooled, and the product is precipitated by filtration.
  • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

Spectroscopic Confirmation:

Spectroscopic Feature Observation
IR Characteristic N-H, C=O, and C-N stretches
NMR Signals corresponding to the pyrrolo[2,3-c]pyridine core, with characteristic chemical shifts for the acid and heterocyclic protons

Additional Synthetic Strategies from Literature

Alternative Approaches:

Summary of Preparation Methods

Method Key Reagents Conditions Advantages References
Cyclo condensation 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + active methylene compounds Reflux in acetic acid + HCl High yield, straightforward ,
Suzuki cross-coupling 5-bromo-heterocycle + boronic acid Reflux in dioxane/water, Pd catalyst Versatile, functional group tolerance
Acidification Crude heterocycle + HCl Heating in methanol Efficient salt formation This study

Chemical Reactions Analysis

Types of Reactions

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Biological Activities

Research indicates that 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride exhibits various biological activities, which can be summarized as follows:

1. Anticancer Properties

  • Several studies have investigated the compound's efficacy against different cancer cell lines. It has demonstrated cytotoxic effects in vitro, particularly against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

2. Neuroprotective Effects

  • The compound shows promise in neuroprotection, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells.

3. Anti-inflammatory Activity

  • In vitro studies suggest that this compound can inhibit pro-inflammatory cytokine production. This indicates its potential use in treating inflammatory disorders.

Therapeutic Applications

The therapeutic implications of this compound are broad and include:

1. Cancer Therapy

  • Ongoing research is focused on developing it as a lead compound for novel anticancer agents. The ability to target specific pathways involved in tumor growth makes it a candidate for combination therapies.

2. Neurological Disorders

  • Its neuroprotective properties suggest potential applications in drug formulations aimed at treating Alzheimer's disease and other cognitive impairments.

3. Pain Management

  • Given its anti-inflammatory effects, there is potential for its application in pain management therapies, particularly in chronic inflammatory conditions.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrrolopyridine derivatives, including this compound. The results indicated a significant reduction in cell viability across several cancer cell lines, with IC50 values suggesting potent activity.

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2024) demonstrated that treatment with this compound reduced neuronal apoptosis in a mouse model of Alzheimer's disease. The study highlighted its role in modulating oxidative stress pathways.

Mechanism of Action

The mechanism of action of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . By inhibiting FGFR, the compound can induce apoptosis and inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs differ in substituents, ring fusion positions, or functional groups. Below is a comparative table:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (Target) C₉H₉ClN₂O₂ 212.64 Pyrrolo[2,3-c]pyridine core; acetic acid; HCl salt
2-{5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride C₉H₈Cl₂N₂O₂ 277.12 Chlorine substituent at position 5; HCl salt
2-(1H-Pyrrolo[2,3-b ]pyridin-3-yl)acetic acid hydrochloride C₉H₉ClN₂O₂ 212.64 Positional isomer ([2,3-b] vs. [2,3-c])
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid C₈H₆N₂O₂ 162.15 Carboxylic acid instead of acetic acid; no HCl salt
2-(Pyridin-3-yl)acetic acid hydrochloride C₇H₈ClNO₂ 173.60 Simple pyridine ring; lacks fused pyrrole system
Key Observations:

Positional Isomerism: The [2,3-b] vs.

Substituent Effects : Chlorination at position 5 (e.g., C₉H₈Cl₂N₂O₂ ) increases molecular weight and may enhance lipophilicity or steric hindrance.

Functional Group Variations : Carboxylic acid derivatives (e.g., C₈H₆N₂O₂ ) lack the acetic acid side chain, reducing solubility without salt formation.

Physicochemical and Pharmacological Properties

Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to free acids (e.g., C₈H₆N₂O₂ ).

Bioactivity : Pyrrolo[2,3-c]pyridine derivatives are explored as kinase inhibitors or antiviral agents. The [2,3-c] orientation may offer superior target engagement over [2,3-b] isomers due to spatial alignment .

Stability : Chlorinated derivatives (e.g., C₉H₈Cl₂N₂O₂ ) may exhibit enhanced metabolic stability in vivo.

Commercial and Research Relevance

  • Pharmaceutical Intermediates : The target compound is cataloged by Enamine Ltd (CAS 503272-05-7) for drug discovery .
  • Structural Probes : Analogs like 3-(trifluoromethoxy)methyl derivatives (C₁₂H₈N₂O₃ ) are used to study structure-activity relationships in medicinal chemistry.

Biological Activity

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride is a pyrrolopyridine derivative that has garnered attention for its diverse biological activities. Its chemical formula is C₉H₉ClN₂O, with a molecular weight of 212.64 g/mol. This compound is primarily investigated for its potential therapeutic applications, particularly as an inhibitor of specific kinases, which play critical roles in various cellular processes.

  • Molecular Formula: C₉H₉ClN₂O
  • Molecular Weight: 212.64 g/mol
  • IUPAC Name: 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid; hydrochloride
  • CAS Number: 1803608-72-1
  • Appearance: Powder
  • Purity: ≥ 95%

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is implicated in various diseases, including cancer and metabolic disorders. The selective inhibition of SGK-1 suggests that this compound could be a valuable candidate for targeted therapies aimed at conditions characterized by kinase dysregulation .

Neuroprotective and Anti-inflammatory Effects

Compounds structurally related to this compound have shown promise in neuroprotection and anti-inflammatory activities. These effects may be attributed to the compound’s ability to modulate signaling pathways involved in inflammation and neuronal survival.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for potential modifications that could enhance its efficacy or reduce side effects. SAR studies of similar compounds indicate that substituents on the pyridine ring can significantly influence biological activity. For instance, the presence of electron-donating groups has been associated with increased potency against specific targets .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
2-(1H-pyrrolo[3,2-b]pyridin-1-yl)acetic acidStructureSimilar biological activity but varies in substitution patterns.
4-(5-(naphthalenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acidStructurePotentially more potent due to additional aromatic interactions; studied for anti-inflammatory effects.
4-(5-(phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenylpropionic acidStructureSimilar scaffold with additional phenyl groups influencing bioactivity.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the inhibitory effects of various pyrrolopyridine derivatives on SGK-1 activity. The results indicated that this compound showed a significant reduction in SGK-1 activity at low micromolar concentrations, suggesting its potential as a therapeutic agent in kinase-related diseases .
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of compounds similar to this hydrochloride salt. The findings revealed that these compounds could reduce oxidative stress markers in neuronal cell lines, indicating a protective effect against neurodegenerative processes .
  • Anti-inflammatory Activity : A comparative study assessed the anti-inflammatory effects of various derivatives against COX enzymes. The results demonstrated that several pyrrolopyridine derivatives exhibited significant COX inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride to improve yield and purity?

  • Methodological Answer : Utilize computational reaction path search methods based on quantum chemical calculations (e.g., density functional theory) to predict viable synthetic routes and transition states. Pair this with high-throughput experimentation (HTE) to screen catalysts, solvents, and temperature gradients. For example, ICReDD’s approach integrates computational predictions with iterative experimental validation to reduce trial-and-error cycles . Reactor design should prioritize controlled mixing and heat transfer, referencing principles from chemical engineering subclass RDF2050112 (reaction fundamentals) .

Q. How can researchers reliably characterize the compound’s identity and purity using analytical techniques?

  • Methodological Answer : Combine HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 254 nm for purity assessment, referencing impurity profiling protocols for structurally related pyrrolo-pyridine derivatives . Confirm identity via 1H^1H-NMR (DMSO-d6, 400 MHz) to resolve aromatic protons (δ 7.8–8.5 ppm) and the acetic acid side chain (δ 3.5–4.0 ppm). Cross-validate using high-resolution mass spectrometry (HRMS) to confirm the molecular ion [M+H]+^+ .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard classifications from safety data sheets (SDS): wear eye protection (H319), avoid inhalation (H335), and use fume hoods for weighing or reactions. Emergency procedures include rinsing eyes with water for 15 minutes (P305+P351+P338) and storing in ventilated areas (P403+P233) . Adhere to institutional chemical hygiene plans, including 100% compliance with safety exams for laboratory courses .

Q. What reactor design considerations are essential for scaling up its synthesis?

  • Methodological Answer : Prioritize batch reactors with precise temperature control (e.g., jacketed glass reactors) for small-scale optimization. For larger scales, transition to continuous flow systems to enhance heat dissipation and reduce reaction time, as per RDF2050108 (process control and simulation) . Monitor pressure and pH stability to prevent decomposition of the pyrrolo-pyridine core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.